molecular formula C24H31NaO8 B13843800 sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate

Cat. No.: B13843800
M. Wt: 473.5 g/mol
InChI Key: DQLXNBVRGXKLKM-GUXHROIPSA-M
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Description

The compound sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate is a complex organic molecule It features a unique structure that includes a trideuterio-hydroxy-methyl-octahydrocyclopenta[a]phenanthrene moiety linked to a trihydroxy-oxane carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the trideuterio-hydroxy-methyl-octahydrocyclopenta[a]phenanthrene core. This core is synthesized through a series of hydrogenation and deuteration reactions, followed by hydroxylation. The oxane carboxylate group is then introduced through glycosylation reactions, using appropriate protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale hydrogenation and deuteration reactors, followed by chromatographic purification steps to isolate the desired product. The use of automated synthesis platforms could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride for halogenation or amines for amination.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halides or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of hormone-related conditions.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The trideuterio-hydroxy-methyl-octahydrocyclopenta[a]phenanthrene moiety is known to interact with hormone receptors, potentially modulating their activity. The oxane carboxylate group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Sodium ferric gluconate complex: Another sodium-containing compound with a complex structure.

    (2S,4S,5R,6R)-5-Acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid: A compound with a similar oxane carboxylate group.

Uniqueness

The uniqueness of sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate lies in its combination of a trideuterio-hydroxy-methyl-octahydrocyclopenta[a]phenanthrene moiety with a trihydroxy-oxane carboxylate group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C24H31NaO8

Molecular Weight

473.5 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C24H32O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14?,15?,16?,17-,18-,19-,20+,21-,23+,24?;/m0./s1/i7D2,17D;

InChI Key

DQLXNBVRGXKLKM-GUXHROIPSA-M

Isomeric SMILES

[2H][C@@]1(C(CC2C1(CCC3C2CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)C)([2H])[2H])O.[Na+]

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

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